molecular formula C15H12N4O5 B2490648 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-52-6

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2490648
CAS No.: 899982-52-6
M. Wt: 328.284
InChI Key: NHHSMEGPXHOOCS-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a 5-nitrofuran-2-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSMEGPXHOOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.

  • Introduction of the Nitrofuran Moiety: : The nitrofuran moiety can be introduced through nitration of a furan derivative, followed by coupling with the oxadiazole intermediate. This step often requires the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

  • Coupling Reaction: : The final step involves the coupling of the nitrofuran and oxadiazole intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states, which may alter the compound’s biological activity.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans with different oxidation states, while reduction can produce amino derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research indicates that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound in the development of new antimycobacterial agents.

Anticancer Potential

The compound has shown promise in anticancer studies. For instance, it has been evaluated against several cancer cell lines with notable results:

  • SNB-19 (brain cancer): Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 (ovarian cancer): PGI of 85.26%
  • NCI-H460 (lung cancer): PGI of 75.99% .

These findings suggest that this compound could be developed into a therapeutic agent for treating various types of cancer.

Anti-inflammatory Properties

Preliminary studies have also indicated that this compound may possess anti-inflammatory effects. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Case Studies

Several case studies have explored the biological effects of this compound:

StudyObjectiveFindings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours
Inflammation Model Study (2025)Investigate anti-inflammatory propertiesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with molecular targets in cells. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. The oxadiazole ring may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxadiazole Derivatives with Varied Substituents

Sulfanyl-Thiazole-Substituted Oxadiazoles (Compounds 7c–7j)
  • Structural Features: These compounds (e.g., 7h: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide) share the 1,3,4-oxadiazole core but incorporate sulfanyl-thiazole and propanamide side chains instead of the nitrofuran-carboxamide group .
  • Physicochemical Data :
    • Molecular weight: 389 g/mol (C₁₇H₁₉N₅O₂S₂).
    • Melting points: 149–199°C, higher than typical nitrofuran-containing analogs, likely due to hydrogen bonding from sulfanyl and thiazole groups.
Phenoxy-Substituted Oxadiazoles (Compound 6f)
  • Structural Features: 5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) replaces the dimethylphenyl group with a chloro-phenoxy substituent and adds a cyclohexyl carboxamide .

Nitrofuran-Containing Analogs

D32: N-[4-(4-Butanoylpiperazin-1-yl)-3-Chlorophenyl]-5-Nitrofuran-2-Carboxamide
  • Structural Features : Shares the 5-nitrofuran-2-carboxamide group but includes a piperazine-linked chlorophenyl substituent on the oxadiazole core .
  • Functional Implications : The piperazine moiety may improve solubility and pharmacokinetics, while the chlorophenyl group could enhance target affinity through hydrophobic interactions.
887875-39-0: N-[5-(2,3-Dihydro-1,4-Dioxin-5-yl)-1,3,4-Oxadiazol-2-yl]-5-Nitro-2-Thiophenecarboxamide
  • Structural Features : Replaces the nitrofuran with a nitrothiophene and substitutes the dimethylphenyl group with a dihydrodioxin ring .
  • Impact of Modifications : The nitrothiophene may alter electronic distribution and metabolic stability, while the dihydrodioxin ring could influence steric interactions.

Heterocyclic Compounds with Alternative Cores

Tetrazole-Based Ureas/Thioureas (–6)
  • Examples : N′-5-Tetrazolyl-N-aroyl thioureas and N-5-tetrazolyl-N′-aroyl ureas.
  • Structural Contrasts : Tetrazole cores replace oxadiazole, with thiourea/urea linkages instead of carboxamide .
  • Activity : Demonstrated herbicidal and plant growth-regulating effects, suggesting divergent biological targets compared to nitrofuran-oxadiazole hybrids.
Triazole-Based Carboxylates ()
  • Example : N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-aryloxyacetyl ureas.
  • Functional Role : The carboxylate group and triazole core may facilitate ionic interactions, differing from the oxadiazole’s planar aromaticity .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity References
Target Compound 1,3,4-Oxadiazole 3,4-Dimethylphenyl, Nitrofuran Not reported Not reported Presumed antimicrobial -
7h (Arab J Med Chem) 1,3,4-Oxadiazole Sulfanyl-thiazole, Propanamide 389 149–199 Not specified (medicinal)
D32 (Drug Screening Study) 1,3,4-Oxadiazole Piperazine, Chlorophenyl Not reported Not reported AlaDH enzyme inhibition
887875-39-0 1,3,4-Oxadiazole Dihydrodioxin, Nitrothiophene Not reported Not reported Not reported
N′-5-Tetrazolyl Thioureas Tetrazole Aroyl, Thiourea ~300–350 (estimated) Not reported Herbicidal

Key Research Findings

Oxadiazole Core Modifications :

  • Sulfanyl-thiazole substituents (e.g., 7h) increase melting points and may enhance hydrogen bonding .
  • Nitrofuran groups (target compound, D32) likely contribute to electron-withdrawing effects, improving binding to redox-active enzymes .

Biological Activity Trends :

  • Piperazine-containing D32 exemplifies how solubility-enhancing groups can optimize drug-like properties .
  • Tetrazole/triazole derivatives (–7) prioritize agricultural applications, highlighting the role of heterocyclic core selection in directing activity .

Structural-Activity Relationships: The 3,4-dimethylphenyl group in the target compound balances lipophilicity and steric effects, whereas dihydrodioxin (887875-39-0) or phenoxy (6f) groups introduce distinct electronic profiles .

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a nitrofuran moiety. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, and its molecular weight is approximately 314.30 g/mol. The presence of the nitrofuran group is particularly noteworthy due to its association with various biological activities including antimicrobial and antitumor properties.

Property Value
Molecular FormulaC₁₅H₁₄N₄O₄
Molecular Weight314.30 g/mol
Oxadiazole RingPresent
Nitrofuran GroupPresent

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:

  • Formation of the Oxadiazole Ring : This step involves the condensation of hydrazine derivatives with carboxylic acids.
  • Nitro Group Introduction : The nitro group is introduced via nitration reactions.
  • Final Coupling : The final product is obtained through coupling reactions that link the oxadiazole and nitrofuran moieties.

Antimicrobial Activity

Research indicates that compounds containing the nitrofuran moiety exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of nitrofuran are effective against various bacterial strains, including Mycobacterium tuberculosis . The mechanism involves the reduction of the nitro group to generate reactive intermediates that disrupt bacterial cellular functions.

Anticancer Properties

This compound has also been evaluated for anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer). The compound exhibited inhibition rates of 68.28% and 62.95%, respectively .

Antileishmanial Activity

The substitution patterns on the oxadiazole ring significantly influence the biological activity against Leishmania major. Compounds similar in structure have shown promising results in inhibiting both promastigote and amastigote forms of the parasite .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of nitrofuran derivatives highlighted that specific substitutions enhance antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Evaluation : A comparative analysis of various oxadiazole derivatives revealed that those with a 5-nitrofuran substituent exhibited superior cytotoxicity in cancer cell lines compared to their non-nitro counterparts .

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